molecular formula C10H16O3 B1619649 Ethyl 2-acetyl-4-methylpent-4-enoate CAS No. 20962-70-3

Ethyl 2-acetyl-4-methylpent-4-enoate

Cat. No. B1619649
CAS RN: 20962-70-3
M. Wt: 184.23 g/mol
InChI Key: DVIFNSDZOSQUGX-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-methylpent-4-enoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-acetyl-4-methylpent-4-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-acetyl-4-methylpent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetyl-4-methylpent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20962-70-3

Product Name

Ethyl 2-acetyl-4-methylpent-4-enoate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-acetyl-4-methylpent-4-enoate

InChI

InChI=1S/C10H16O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h9H,2,5-6H2,1,3-4H3

InChI Key

DVIFNSDZOSQUGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=C)C)C(=O)C

Canonical SMILES

CCOC(=O)C(CC(=C)C)C(=O)C

Other CAS RN

20962-70-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a reaction vessel of 1.5 l equipped with a mechanical stirrer, a condenser, a thermometer and an inlet tube for nitrogen, 600 g (4.61M) of ethyl acetate, 375.9 g (4.15M) of methallyl chloride, 500 ml of ethanol and 636.9 g (4.61M) of potassium carbonate are mixed together. The resulting suspension is heated at reflux for 2 h while the mixture becomes slightly yellow and thick. Ethanol is stripped off and the obtained residue is dissolved in 900 ml of water. The two layers thus formed are separated and the organic phase is washed with 900 ml of water.
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500 mL
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